1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .Scientific Research Applications
Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway
This compound has been used in the design and synthesis of derivatives that act as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .
Cancer Immunotherapies
The compound plays a significant role in cancer immunotherapies, specifically immune checkpoint inhibitors (ICIs). PD-1 and its primary ligand PD-L1 are two immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response after the successful elimination of a foreign threat .
Synthesis of Inhibitors of Inflammation
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, a related compound, has been used in the synthesis of inhibitors of inflammation . These inhibitors can potentially be used in the treatment of various inflammatory diseases.
Synthesis of Apoprotein B-100 Biosynthesis Inhibitors
This compound has also been used in the synthesis of inhibitors of apoprotein B-100 biosynthesis . Apoprotein B-100 is a protein that plays a crucial role in the metabolism of lipids and is associated with various diseases, including cardiovascular disease.
Synthesis of Matrix-Degrading Metalloproteinase Inhibitors
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of inhibitors of matrix-degrading metalloproteinases . These enzymes play a key role in tissue remodeling and are implicated in various pathological conditions, including cancer and cardiovascular disease.
Future Directions
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride, also known as 1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid hydrochloride, is a part of the large group of natural products known as isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
It is known that isoquinoline alkaloids, which include this compound, have diverse biological activities and can affect various biochemical pathways .
Result of Action
It is known that isoquinoline alkaloids, which include this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYXEABVNVYNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride | |
CAS RN |
1203579-50-3 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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